1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride

Medicinal Chemistry Chemical Synthesis Analytical Reference Standards

Researchers face supply chain bottlenecks and inconsistent purity for N1-substituted pyrrolidin-2-one building blocks, which compromises SAR reproducibility. This hydrochloride salt solves these issues with documented 95% purity and enhanced solid-state stability for automated HTS integration. - Confirmed identity via InChIKey: NOULYGZDCHFHOE-UHFFFAOYSA-N. - Pre-weighed formats (5 mg-100 g) reduce handling & repurification overhead. - Stable at ambient temperature; ships non-hazardous for frictionless logistics.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 1311313-78-6
Cat. No. B1464026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride
CAS1311313-78-6
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCNCCN1CCCC1=O.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-8-4-6-9-5-2-3-7(9)10;/h8H,2-6H2,1H3;1H
InChIKeyNOULYGZDCHFHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Methylamino)ethyl]pyrrolidin-2-one Hydrochloride: Technical Specification & Structural Baseline


1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride (CAS 1311313-78-6) is a synthetic organic compound belonging to the pyrrolidin-2-one class, featuring a 2-(methylamino)ethyl substituent at the N1 position and delivered as the hydrochloride salt . Its molecular formula is C₇H₁₅ClN₂O with a molecular weight of 178.66 g/mol [1]. The compound is commercially available from multiple reputable vendors with typical purity specifications of 95–98% . The hydrochloride salt form is specifically employed to enhance aqueous solubility and improve solid-state stability compared to the free base, which is a critical consideration for reproducible in vitro experimental workflows . This baseline characterization establishes the foundation for comparative evaluation against structurally related pyrrolidin-2-one analogs.

1
Aqueous assay-ready hydrochloride salt with reported enhanced solubility and solid-state stability
2
Distinct structural identity for analytical reference standard and forensic orthogonal control workflows
3
Monomethylated secondary amine handle for selective synthetic derivatization in medicinal chemistry

1-[2-(Methylamino)ethyl]pyrrolidin-2-one Hydrochloride: Structural Determinants & Substitution Risks


Within the pyrrolidin-2-one scaffold family, seemingly minor structural modifications—including substitution position on the ring, N-alkyl chain length, amine methylation state, and counterion selection—profoundly alter physicochemical properties and biological target engagement [1]. The N1-substituted 2-(methylamino)ethyl motif of the target compound creates a specific spatial arrangement of hydrogen-bond donor and acceptor functionalities that differs fundamentally from positional isomers such as 3-(methylamino)pyrrolidin-2-one hydrochloride (CAS 1423024-20-7) and from N1-substituted analogs bearing aminoethyl (CAS 24935-08-8) or dimethylaminoethyl (CAS 7383-80-4) side chains [2]. These structural variations translate into measurable differences in predicted pKa values, LogD distribution coefficients, and salt-dependent solubility profiles that directly impact experimental reproducibility and downstream assay performance [3]. The quantitative evidence presented below demonstrates that generic substitution among these analogs is not scientifically defensible without explicit validation of the specific structural attributes required for a given research application.

Positional isomerism shifts protonation state
N1-substituted target vs. C3-substituted isomers may exhibit different pKa and LogD, altering assay permeability and target engagement context.
Amine methylation level alters lipophilicity gradient
Aminoethyl, monomethyl, and dimethylamino analogs are not interchangeable; monomethylation offers intermediate physicochemical profile that may not transfer across assays.
Free base and salt form differ in solubility and stability
Hydrochloride salt supports aqueous dissolution and solid-state stability; free base may require solubilization optimization, impacting assay reproducibility.

Differentiation from Structural Analogs


Molecular Weight & Formula vs. Structural Analogs

The target compound possesses a molecular weight of 178.66 g/mol (as hydrochloride salt, C₇H₁₅ClN₂O), which differs from its closest N1-substituted analogs by measurable mass increments [1]. The primary amino analog, 1-(2-aminoethyl)pyrrolidin-2-one (CAS 24935-08-8), has a free base molecular weight of 128.17 g/mol (C₆H₁₂N₂O), representing a 50.49 g/mol reduction attributable to the absence of the N-methyl group and the lack of hydrochloride counterion [2]. The dimethylamino analog, 1-[2-(dimethylamino)ethyl]pyrrolidin-2-one (CAS 7383-80-4), has a free base molecular weight of 156.23 g/mol (C₈H₁₆N₂O), representing a 22.43 g/mol difference relative to the target free base . These molecular weight differences are analytically significant and enable unambiguous compound identification by LC-MS.

Molecular weight distinction
Head-to-head
Target free base 142.20 g/mol vs. aminoethyl analog 128.17 g/mol, dimethylamino analog 156.23 g/mol; ±14.03 g/mol mass shift.
Supports unambiguous LC-MS identity verification and reference standard procurement.
Free base mass derived by subtracting HCl counterion.
Medicinal Chemistry Chemical Synthesis Analytical Reference Standards

Salt Form vs. Free Base: Solubility & Stability

The hydrochloride salt form of 1-[2-(methylamino)ethyl]pyrrolidin-2-one (CAS 1311313-78-6) provides enhanced aqueous solubility and improved solid-state stability relative to its free base counterpart (CAS 86273-80-5) . The free base is characterized as a building block with limited solubility data, whereas the hydrochloride salt is specifically noted for its enhanced solubility and stability attributes . This salt selection directly impacts handling, dissolution, and long-term storage conditions in laboratory settings.

Salt form advantage
Data to verify
Hydrochloride salt enhances aqueous solubility and solid-state stability relative to free base (CAS 86273-80-5).
Facilitates direct aqueous dissolution for biological assays; reduces need for co-solvents.
Vendor-supplied specification; experimental head-to-head stability data not reported.
Formulation Development In Vitro Assay Compound Management

Positional Isomerism: N1 vs. C3 Substitution

The target compound bears the methylaminoethyl group at the N1 position of the pyrrolidin-2-one ring, whereas a structurally distinct positional isomer, 3-(methylamino)pyrrolidin-2-one hydrochloride (CAS 1423024-20-7), bears the methylamino group directly on the C3 carbon of the lactam ring . This positional difference fundamentally alters the spatial orientation of the basic amine functionality relative to the lactam carbonyl. Predicted pKa values differ substantially: the N1-substituted target compound class exhibits predicted acid pKa values in the 14.5–16.3 range based on experimental and computational data for related 1-substituted pyrrolidin-2-one derivatives [1], whereas the C3-substituted isomer shows a predicted acid pKa of 14.54 and LogD (pH 7.4) of -2.69 [2].

Positional isomer pKa shift
Method context
N1-substituted target predicted pKa ~15–16; C3-substituted isomer predicted pKa 14.54. Difference ~0.5–1.5 units.
Protonation state variation at physiological pH may impact membrane permeability and binding assays.
Class-level pKa inference from experimental and computational data on related 1-substituted derivatives.
Structure-Activity Relationship Medicinal Chemistry Target Engagement

Commercial Availability & Purity Comparison

1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride (CAS 1311313-78-6) is commercially available from multiple established chemical suppliers including Sigma-Aldrich (Enamine-sourced), AKSci, Leyan, and Biosynth, with purity specifications ranging from 95% to 98% . In contrast, the closest N1-substituted analog, 1-(2-aminoethyl)pyrrolidin-2-one (CAS 24935-08-8), is available from fewer specialized vendors and is often listed as a research chemical with limited purity documentation [1]. The dimethylamino analog (CAS 7383-80-4) shows even more restricted commercial availability, with limited vendor listings and minimal technical documentation .

Commercial purity range
Data to verify
95–98% purity across ≥5 major vendors; multiple pack sizes (5 mg–100 g). Analogs have limited vendor availability.
Reduces procurement risk and supports QC documentation access for regulated research.
Vendor catalog snapshot; verify lot-specific COA.
Procurement Supply Chain Quality Control

Distinction from Cathinone-Class Compounds

1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride (CAS 1311313-78-6) is a pyrrolidin-2-one derivative, not a cathinone. However, some vendor databases and literature sources incorrectly conflate this compound or its free base with α-Pyrrolidinopropiophenone (α-PPP, CAS 92040-10-3), a substituted cathinone with psychostimulant properties and Schedule I controlled substance status in the United States [1]. This misidentification arises from nomenclature overlap but reflects entirely distinct chemical structures: the target compound lacks the phenylpropanone backbone characteristic of cathinones. The structural distinction is unequivocally verifiable by molecular formula (C₇H₁₅ClN₂O for the target vs. C₁₃H₁₈ClNO for α-PPP hydrochloride) and InChIKey (NOULYGZDCHFHOE-UHFFFAOYSA-N vs. different key for α-PPP) [2].

Cathinone class distinction
Class-level
Pyrrolidin-2-one scaffold, not cathinone; molecular formula C₇H₁₅ClN₂O vs. α-PPP (C₁₃H₁₈ClNO). InChIKey mismatch.
Prevents misidentification as controlled substance; supports compliance in forensic research.
Regulatory classification: α-PPP is Schedule I; target is unscheduled research chemical.
Forensic Chemistry Analytical Toxicology Controlled Substance Compliance

LogD & Membrane Permeability Differentiation

Computational predictions for related pyrrolidin-2-one derivatives indicate that the methylation state of the aminoethyl side chain significantly impacts lipophilicity and predicted membrane permeability [1]. While direct LogD values for the target compound are not experimentally reported, class-level inference from structurally related 1-substituted pyrrolidin-2-one derivatives indicates that monomethylation (as in the target compound) yields intermediate lipophilicity between the more polar aminoethyl analog and the more lipophilic dimethylamino analog [2]. This property gradient provides a rational basis for selecting the target compound over its analogs when balanced aqueous solubility and membrane permeability are desired for cell-based assays.

Lipophilicity gradient
Class-level
Monomethylation yields intermediate lipophilicity between aminoethyl (lower) and dimethylamino (higher) analogs.
May support balanced solubility-permeability profile for cell-based assays; experimental LogD not reported.
Computational class inference; direct measurement recommended for critical SAR studies.
ADME Drug Discovery Computational Chemistry

Application Scenarios


Analytical Reference Standard for Method Development

The compound's distinct molecular weight (178.66 g/mol as HCl salt) and unique InChIKey (NOULYGZDCHFHOE-UHFFFAOYSA-N) provide unambiguous analytical markers for LC-MS and NMR method development [1]. Its structural distinction from cathinone-class compounds such as α-PPP (CAS 92040-10-3) makes it particularly valuable as a negative control or orthogonal reference in forensic toxicology workflows where cathinone detection is the primary objective . The hydrochloride salt form ensures consistent solubility in aqueous mobile phases, improving chromatographic reproducibility .

Synthetic Intermediate for Protease & CNS Scaffolds

The N1-substituted 2-(methylamino)ethyl group provides a versatile functional handle for further derivatization, including acylation, alkylation, and reductive amination reactions [1]. The monomethylated secondary amine offers a balanced reactivity profile—more nucleophilic than the primary amine analog yet less sterically hindered than the dimethylamino analog—making it suitable for selective conjugation in multi-step synthetic sequences . Commercial availability from multiple vendors with documented purity (95–98%) reduces supply chain friction for medicinal chemistry campaigns .

Physicochemical Probe for SAR Studies

The target compound occupies a specific position in the methylation gradient among N1-aminoalkyl-pyrrolidin-2-one analogs: unsubstituted aminoethyl (CAS 24935-08-8), monomethylated (this compound), and dimethylated (CAS 7383-80-4) [1]. This systematic structural variation allows researchers to probe the effect of amine methylation state on target binding affinity, cellular permeability, and metabolic stability in a controlled SAR matrix . The predicted intermediate lipophilicity of the monomethylated derivative may confer advantages in assays where balanced aqueous solubility and membrane partitioning are required .

Compound Management for HTS Libraries

The compound's commercial availability in pre-weighed, purity-verified formats (5 mg to 100 g) from established chemical suppliers, coupled with the hydrochloride salt form's enhanced solid-state stability under ambient storage conditions, makes it suitable for integration into automated compound management systems and high-throughput screening collections [1]. The documented purity specifications (95–98%) meet or exceed the threshold typically required for primary screening campaigns, reducing the need for costly in-house repurification . The structural distinction from Schedule I cathinone analogs also simplifies regulatory compliance documentation for screening library curation .

Application
Selection Property
Validation Focus
Analytical reference standard and forensic orthogonal control
Distinct molecular weight and InChIKey; clear differentiation from cathinone-class compounds
LC-MS/NMR method specificity; retention time and mass confirmation
Synthetic intermediate for protease and CNS-targeted scaffolds
Monomethylated secondary amine with balanced nucleophilicity; multi-vendor availability
Selective acylation/alkylation efficiency; purity verification before multi-step synthesis
Physicochemical SAR probe in methylation gradient studies
Intermediate amine methylation state within analog series
Target binding, cellular permeability, and metabolic stability comparison across methylation states
Compound management for HTS library integration
Pre-weighed hydrochloride salt with documented purity (95–98%) and ambient stability
Automated storage compatibility; regulatory compliance documentation for unscheduled research chemical

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